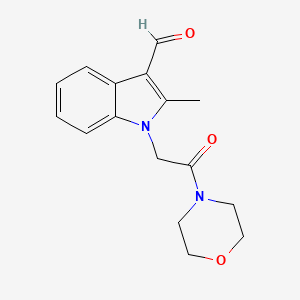
2-Methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde
The compound 2-Methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde has been synthesized in research focusing on indole derivatives. One study details the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, where treating indole-3-carbaldehyde with epichlorohydrin resulted in this compound. Subsequent reactions with active methylene compounds produced crotonic condensation products with retention of the oxirane ring, highlighting its chemical reactivity and potential in synthesis pathways (Suzdalev & Den’kina, 2011).
Stereochemical Investigation
Another study investigated the stereochemical aspects of reactions involving similar indole derivatives. The nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates was explored, producing diastereomeric mixtures of esters. This research provides insights into the stereochemical properties and reactivity of related indole compounds (El-Samahy, 2005).
Biological Activity
Antimicrobial Activities
Research into the biological activity of indole derivatives has shown promising results in antimicrobial applications. One study synthesized linezolid-like molecules, including derivatives with indol-3-carbaldehyde, which exhibited good antitubercular activities. This highlights the potential medicinal applications of these compounds (Başoğlu et al., 2012).
Antifungal Activity
Another study focused on synthesizing indole semicarbazone derivatives and evaluated their antimicrobial properties. These compounds, related to this compound, showed significant antifungal activity against various strains, indicating their potential in antifungal therapies (Vijaya Laxmi & Rajitha, 2010).
特性
IUPAC Name |
2-methyl-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12-14(11-19)13-4-2-3-5-15(13)18(12)10-16(20)17-6-8-21-9-7-17/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXCCBXLWKJPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCOCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2911809.png)
![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2911811.png)
![2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2911812.png)
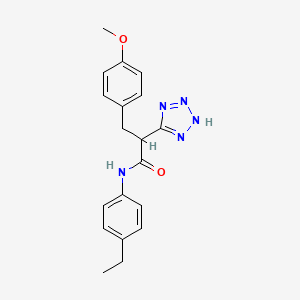
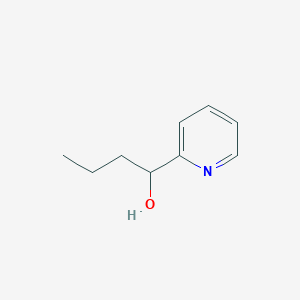
![5-Phenylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2911817.png)
![Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2911818.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2911819.png)
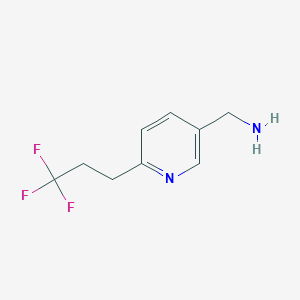
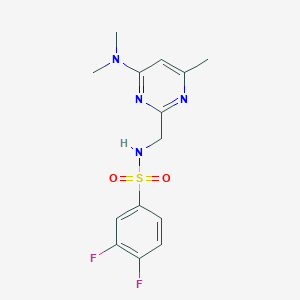
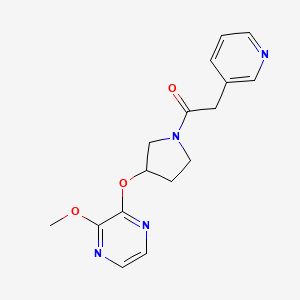

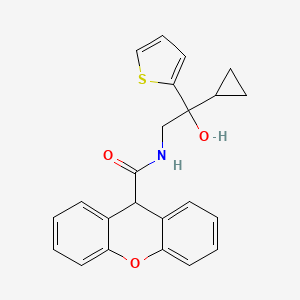
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2911829.png)
